1-(4-Chloro-2-methylpyrimidin-5-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD22543982, also known as 1-(4-Chloro-2-methylpyrimidin-5-yl)ethanone, is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol . This compound is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methylpyrimidin-5-yl)ethanone typically involves the reaction of 4-chloro-2-methylpyrimidine with ethanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloro-2-methylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide and various organic halides are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-methylpyrimidin-5-yl)ethanone is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-methylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chloro-2-methylpyrimidin-5-yl)ethanol
- 1-(4-Chloro-2-methylpyrimidin-5-yl)methanone
- 1-(4-Chloro-2-methylpyrimidin-5-yl)propane
Uniqueness
Compared to similar compounds, 1-(4-Chloro-2-methylpyrimidin-5-yl)ethanone is unique due to its specific substitution pattern and reactivity. This makes it particularly valuable in synthesizing derivatives with desired properties for various applications .
Eigenschaften
Molekularformel |
C7H7ClN2O |
---|---|
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
1-(4-chloro-2-methylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)6-3-9-5(2)10-7(6)8/h3H,1-2H3 |
InChI-Schlüssel |
OXFGKJBKYQQWNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=N1)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.